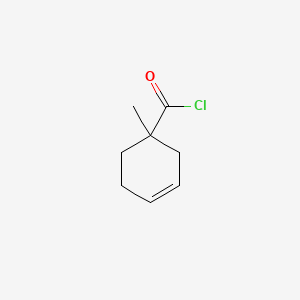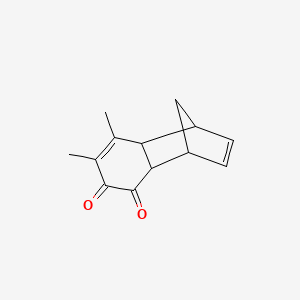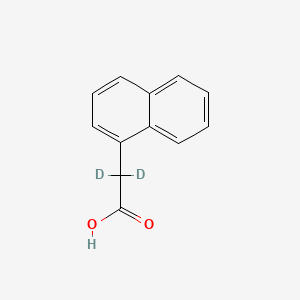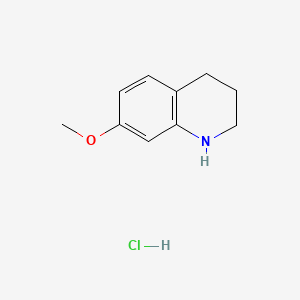
(6-Hydroxy-1-naphthyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Hydroxy-1-naphthyl)acetic acid is a naphthalene derivative with the molecular formula C₁₂H₁₀O₃.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxy-1-naphthyl)acetic acid typically involves the hydroxylation of 1-naphthylacetic acid. This process can be achieved through various methods, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using robust and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Hydroxy-1-naphthyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Hydroxy-1-naphthyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (6-Hydroxy-1-naphthyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. The carboxylic acid group can form salts and esters, enhancing its solubility and reactivity in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Naphthylacetic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Naphthylacetic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity and applications.
6-Hydroxy-2-naphthylacetic acid: Similar to (6-Hydroxy-1-naphthyl)acetic acid but with the hydroxyl group in a different position, leading to different chemical properties.
Uniqueness: this compound is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-(6-hydroxynaphthalen-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-4-5-11-8(6-10)2-1-3-9(11)7-12(14)15/h1-6,13H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZYNPLPJOSOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Phenyl-3-oxatricyclo[4.2.1.02,5]nonan-4-yl)pyridine](/img/structure/B579556.png)
![(2S)-2-(dimethylamino)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B579557.png)


![(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one](/img/structure/B579565.png)


![(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol](/img/structure/B579573.png)

![ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]-](/img/structure/B579576.png)
![(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane]](/img/structure/B579578.png)
